molecular formula C18H21O5S. Na B195178 Premarin CAS No. 438-67-5

Premarin

Cat. No. B195178
CAS RN: 438-67-5
M. Wt: 372.4 g/mol
InChI Key: VUCAHVBMSFIGAI-ZFINNJDLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Premarin is a medication that contains conjugated estrogens, a mixture of estrogen hormones . It is used to treat menopause symptoms such as hot flashes and vaginal changes, and to prevent osteoporosis (bone loss) in menopausal women . It is also used to replace estrogen in women with ovarian failure or other conditions that cause a lack of natural estrogen in the body .


Synthesis Analysis

Premarin is a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Sophisticated biochemical methods revealed the mechanisms of estrogen synthesis through the enzyme aromatase . A total of 60 steroidal components were identified using their exact m/z, product ion spectra of known, and predicted conjugated estrogen structures .


Molecular Structure Analysis

The molecular formula of Premarin is C18H22O5S . Its average mass is 350.429 Da and its monoisotopic mass is 350.118805 Da .


Chemical Reactions Analysis

Premarin contains a complex mixture of estrogenic components that bind to and activate ERα and ERβ . Like other nuclear receptors (NRs), ERα modulates transcription through interactions with cofactors including coactivators and corepressors involved in processes such as chromatin remodeling and the recruitment of general transcription factors .

Scientific Research Applications

Cognitive Effects in Animal Models

  • Premarin, a widely prescribed estrogen component in hormone therapy, has been studied for its cognitive effects in animal models. In middle-aged ovariectomized rats, different doses of Premarin showed varied effects on memory retention and learning. Higher doses enhanced memory, while lower doses impaired it. The study also revealed dose and brain-region specific impacts on neurotrophin protein levels and significant changes in hippocampal gene expression linked to cognition and plasticity (Engler-Chiurazzi et al., 2011).

Impact on Liver Volume in Polycystic Kidney Disease

  • Research on women with autosomal dominant polycystic kidney disease (ADPKD) taking postmenopausal estrogen (Premarin) showed a selective increase in total liver volume, but no change in kidney volume. This suggests that estrogen treatment in postmenopausal ADPKD women is linked to selective liver enlargement (Sherstha et al., 1997).

Neuroprotective and Cognition-Preserving Effects

  • Over a decade of research supports the neuroprotective and cognition-preserving effects of estrogens. This led to assessments of Premarin for treating mild to moderate Alzheimer's disease. Although trials have not supported its use in treating advanced Alzheimer's, they provide insights into estrogen's neuroprotective mechanisms and potential applications in other neurodegenerative conditions (Simpkins & Singh, 2008).

Effect on Hemostasis and Blood Clotting

  • Studies on natural conjugated estrogens like Premarin have been conducted to understand their impact on blood clotting and platelet function. However, no significant laboratory or clinical effects on hemostasis were demonstrated (Borchgrevink et al., 1960).

Impact on Hepatic Lipid Metabolism

  • Research aimed at understanding how conjugated estrogens like Premarin influence the risk of developing cholesterol gallstones revealed that it increases biliary cholesterol by enhancing hepatic lipoprotein uptake and inhibiting bile acid synthesis, thereby diverting dietary cholesterol into bile (Everson et al., 1991).

Interaction with Estrogen Receptors

  • Premarin has been studied for its interaction with estrogen receptors in contexts like traumatic brain injury in rats. It was found to protect against cortical and hippocampal cell death after injury, indicating potential therapeutic applications through estrogen receptor stimulation (Chen et al., 2009).

Safety And Hazards

Using Premarin may increase your chance of getting cancer of the uterus (womb) . It is also associated with an increased risk of blood clots, stroke, or heart attack . You should not use Premarin if you have: undiagnosed vaginal bleeding, liver disease, a bleeding disorder, if you will have major surgery, or if you have ever had a heart attack, a stroke, a blood clot, or cancer of the breast, uterus/cervix, or vagina .

Future Directions

The dosage and administration of Premarin should be periodically reassessed by the healthcare provider . Patients should be treated with the lowest effective dose. Generally, women should be started at 0.3 mg PREMARIN daily . Subsequent dosage adjustment may be made based upon the individual patient response .

properties

IUPAC Name

sodium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCAHVBMSFIGAI-ZFINNJDLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

481-97-0 (Parent)
Record name Estrone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00860005, DTXSID70881181
Record name Sodium estrone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium Estrone sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70881181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product.
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Estrone sodium sulfate

CAS RN

438-67-5, 12126-59-9
Record name Estrone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sodium estrone sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone sodium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRONE SODIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6FDA543A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

Can range from 173-282 °C depending of the component
Record name Conjugated estrogens
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Premarin
Reactant of Route 2
Premarin
Reactant of Route 3
Premarin
Reactant of Route 4
Premarin
Reactant of Route 5
Premarin
Reactant of Route 6
Premarin

Citations

For This Compound
19,800
Citations
CF Borchgrevink, R Andersen, J Hall… - British Medical …, 1960 - ncbi.nlm.nih.gov
… He injected premarin into 12 dogs, and 15 to 30 minutes later he found an increase in … of premarin as a haemostatic agent. Apparently more than one million injections of premarin have …
Number of citations: 29 www.ncbi.nlm.nih.gov
GT Everson, C McKinley, F Kern - The Journal of clinical …, 1991 - Am Soc Clin Investig
… Off Premarin, only 24% of the increase in cholesterol entering the body in … Premarin, 68% of this increase in cholesterol was recovered as these biliary lipids. We conclude that Premarin …
Number of citations: 298 www.jci.org
P Creidi, B Faivre, P Agache, E Richard, V Haudiquet… - Maturitas, 1994 - Elsevier
… Available as oral and vaginal preparations, Premarin is approved worldwide for the … The formulation of Premarin cream used in this study is very similar to that of the Premarin vaginal …
Number of citations: 154 www.sciencedirect.com
GR DeVORE, O OWENS, N KASE - Obstetrical & Gynecological …, 1982 - journals.lww.com
… an increasing effect of Premarin with time. Five of the 18 Premarin-treated patients were still … These patients then received a third injection of Premarin (open label). In three of the five …
Number of citations: 230 journals.lww.com
JD Woodruff, JH Pickar… - American Journal of …, 1994 - Elsevier
OBJECTIVE: We evaluated four oral combinations of conjugated estrogens (Premarin) and medroxyprogesterone acetate in preventing endometrial hyperplasia, which can occur with …
Number of citations: 382 www.sciencedirect.com
VA Place, M Powers, PE Darley, L Schenkel… - American Journal of …, 1985 - Elsevier
Patients whose postmenopausal symptoms were being satisfactorily controlled with conjugated equine estrogens, either 0.625 mg/day (n = 57) or 1.25 mg/day (n = 67), participated in a …
Number of citations: 104 www.sciencedirect.com
SJ Wimalawansa - Journal of Bone and Mineral Research, 2000 - Wiley Online Library
Nitric oxide (NO) is known to affect bone metabolism. Previous animal studies have shown that NO donor therapy can prevent ovariectomy (OVX)‐induced as well as corticosteroid‐…
Number of citations: 124 asbmr.onlinelibrary.wiley.com
JS Talboom, EB Engler-Chiurazzi, P Whiteaker… - Hormones and …, 2010 - Elsevier
… Premarin ® contains the sulfates of more than 10 estrogens, is over 50% estrone, 20–25% … This work demonstrated that some components of Premarin ® enhanced markers of …
Number of citations: 19 www.sciencedirect.com
E Arteaga, P Villaseca - Climacteric, 1998 - Taylor & Francis
Objectives To determine the relative bioavailability of the estrogenic components of a generic brand of conjugated estrogens marketed in Chile in comparison to that of Conpremin* (…
Number of citations: 5 www.tandfonline.com
DA Vance - International journal of pharmaceutical …, 2007 - search.proquest.com
… the name “Premarin” for the complex, from pregnant mare urine. Premarin was determined to … Estrone sulfate and equilin sulfate were found in Premarin at concentrations of 50% to 60% …
Number of citations: 12 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.